molecular formula C28H24N4O3 B11262190 N-[4-(benzyloxy)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-[4-(benzyloxy)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11262190
M. Wt: 464.5 g/mol
InChI Key: DGWAZSSODRTUGL-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that combines a benzyloxyphenyl group and a pyrazolopyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzyloxyphenyl intermediate and the subsequent coupling with the pyrazolopyrazinyl moiety. Common reagents used in these reactions include bromobenzene derivatives, acyl chlorides, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxyphenyl ketones, while reduction could produce alcohol derivatives .

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(BENZYLOXY)PHENYL]-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE include:

Uniqueness

What sets N-[4-(BENZYLOXY)PHENYL]-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C28H24N4O3/c1-20-7-9-22(10-8-20)25-17-26-28(34)31(15-16-32(26)30-25)18-27(33)29-23-11-13-24(14-12-23)35-19-21-5-3-2-4-6-21/h2-17H,18-19H2,1H3,(H,29,33)

InChI Key

DGWAZSSODRTUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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